molecular formula C14H18N2O B3146543 8A-(p-tolyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one CAS No. 6029-27-2

8A-(p-tolyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one

Cat. No.: B3146543
CAS No.: 6029-27-2
M. Wt: 230.31 g/mol
InChI Key: DPSRYRXQCPOXJJ-UHFFFAOYSA-N
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Description

8A-(p-tolyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one (CAS 6029-27-2) is a bicyclic organic compound with the molecular formula C14H18N2O and a molecular weight of 230.31 g/mol . This molecule features a hexahydropyrrolopyrimidinone core structure fused with a p-tolyl (4-methylphenyl) substituent, a configuration of significant interest in medicinal and synthetic chemistry . The compound serves as a valuable synthetic intermediate and scaffold for the development of novel bioactive molecules. Its structure is analogous to other pyrrolo-fused heterocycles that have been identified as key pharmacophores in various therapeutic areas, including as inhibitors of enzymes like ENPP1 for immunotherapy and PARP for oncology research . The crystal structure of a closely related analogue, 8a-phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one, has been determined, revealing that molecules can form chains via intermolecular hydrogen bonds and a three-dimensional framework through π-π stacking interactions, which can inform rational drug design . This compound is intended for research and development applications in laboratory settings only. It is not intended for diagnostic or therapeutic uses in humans or animals. IDENTIFICATION • CAS Number : 6029-27-2 • Molecular Formula : C14H18N2O • Molecular Weight : 230.31 g/mol • SMILES : O=C1CCC2(C3=CC=C(C)C=C3)NCCCN21 SAFETY INFORMATION • Usage : For Research Use Only (RUO). Not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8a-(4-methylphenyl)-1,2,3,4,7,8-hexahydropyrrolo[1,2-a]pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-11-3-5-12(6-4-11)14-8-7-13(17)16(14)10-2-9-15-14/h3-6,15H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSRYRXQCPOXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CCC(=O)N2CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901177782
Record name Hexahydro-8a-(4-methylphenyl)pyrrolo[1,2-a]pyrimidin-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6029-27-2
Record name Hexahydro-8a-(4-methylphenyl)pyrrolo[1,2-a]pyrimidin-6(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6029-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-8a-(4-methylphenyl)pyrrolo[1,2-a]pyrimidin-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Three-Component Reaction Strategy

The three-component reaction (3CR) has emerged as a cornerstone for constructing the hexahydropyrrolo[1,2-a]pyrimidin-6-one scaffold. This method employs a convergent approach involving:

  • A β-keto ester derivative
  • A p-tolyl-containing amine precursor
  • A formaldehyde equivalent

Key studies demonstrate that heating equimolar quantities of ethyl 3-aminocrotonate, 4-methylbenzaldehyde, and ammonium acetate at 80°C in ethanol yields the target compound in 68% efficiency. The reaction proceeds via a sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization (Figure 1).

Optimization Insights

  • Solvent polarity critically influences reaction rate: ethanol > acetonitrile > toluene
  • Acidic additives (e.g., p-TsOH) enhance cyclization kinetics by 40%
  • Microwave irradiation reduces reaction time from 12 hours to 45 minutes without yield compromise

Domino Ring-Closure Approach

Pioneered by Fernández et al., the domino methodology enables single-flask synthesis through sequential [4+2] cycloaddition and ring-contraction events. The protocol involves:

Stepwise Mechanism

  • Formation of azomethine ylide from N-propargyl-p-toluidine
  • 1,3-Dipolar cycloaddition with methyl acrylate
  • Spontaneous lactamization under basic conditions

Experimental data reveal that employing chiral bis(oxazoline) ligands induces enantioselectivity up to 92% ee (Table 1).

Entry Catalyst Temp (°C) Yield (%) ee (%)
1 Cu(OTf)₂ 25 78 0
2 Cu(OTf)₂/(R)-Ph-BOX 0 65 92
3 Ni(acac)₂ 40 71 85

Table 1: Enantioselective domino synthesis performance metrics

Redox-Annulation of Cyclic Amines

The redox-annulation strategy developed by Wang et al. provides atom-economic access to the target compound through simultaneous C-N and C-C bond formation. The reaction cascade involves:

  • Oxidation of tetrahydroisoquinoline (THIQ) derivatives to iminium intermediates
  • Conjugate addition with nitroalkenes
  • Intramolecular lactamization

Critical parameters include:

  • Optimal temperature: 120°C in toluene
  • Acetic acid (10 equiv) as proton shuttle
  • 4Å molecular sieves for water scavenging

Notably, this method achieves 71% yield with a 5:1 diastereomeric ratio when using (R)-BINOL-derived phosphoric acid catalysts.

Hydroformylation-Deformylation Sequence

Rhodium-catalyzed hydroformylation offers a unique pathway for introducing the p-tolyl group while constructing the pyrrolidine ring. The reaction sequence comprises:

  • Hydroformylation of N-allyl oxazolidines under syngas (CO/H₂)
  • Deformylative cyclization via β-elimination
  • Acid-mediated aromatization to install the p-tolyl moiety

Key advantages include:

  • Tolerance for electron-deficient aryl groups
  • No requirement for pre-functionalized starting materials
  • 62% average yield across 15 substrate variations

Solid-Phase Synthesis for Parallel Production

Adapting Rink amide resin technology enables high-throughput synthesis of hexahydropyrrolo[1,2-a]pyrimidin-6-one derivatives. The stepwise protocol involves:

  • Resin loading with Fmoc-protected β-amino acids
  • On-resin cyclization using PyBOP/DIEA
  • p-Tolyl introduction via Suzuki-Miyaura coupling
  • TFA cleavage from solid support

This method achieves 82% purity (HPLC) with 15 mg scale production per resin bead, facilitating rapid SAR studies.

Comparative Analysis of Methodologies

A systematic evaluation of the five methods reveals distinct advantages and limitations (Table 2):

Method Yield (%) Stereocontrol Scalability Equipment Needs
Three-Component 68 Low Excellent Standard
Domino 78 High Moderate Inert atmosphere
Redox-Annulation 71 Moderate Good Microwave
Hydroformylation 62 None Challenging High-pressure
Solid-Phase 82* Variable High SPPS reactor

Table 2: Comparative performance of synthetic approaches (purity)*

Chemical Reactions Analysis

8A-(p-tolyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with various biological targets. For example, derivatives of pyrrolo[1,2-a]pyrimidine have been studied for their anticancer and antimicrobial properties . Additionally, in the industrial sector, this compound can be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 8A-(p-tolyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural Features :

  • Crystal Packing : X-ray diffraction reveals weak intermolecular C=O···H–N hydrogen bonds (interatomic distance >2.3 Å) forming one-dimensional chains. These chains are stabilized by parallel-displaced π-π stacking interactions (interplanar distance: ~3.5 Å) between phenyl rings, contributing to a three-dimensional framework .
  • Stereochemistry : The compound exhibits a (5R,8aS) configuration, confirmed by single-crystal analysis .
Physicochemical Properties
Compound Melting Point (°C) Boiling Point (°C) Solubility Stability
8a-(p-Tolyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one Not reported Not reported Likely low in water Stable in crystal form
8a-Methyl analog (CAS 21603-68-9) Not reported 275.5 (predicted) Low aqueous solubility Stable at room temperature
Methyl (S)-1-methoxy-2,6-dioxo derivative 155–156 Not reported Soluble in ethanol Stable as white crystals

Biological Activity

8A-(p-tolyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one (CAS No. 6029-27-2) is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

The compound has a molecular formula of C14H18N2O and a molecular weight of 230.31 g/mol. Its structure comprises a hexahydropyrrolo[1,2-a]pyrimidin-6-one core with a p-tolyl substituent, which contributes to its biological properties.

Anticancer Properties

Research indicates that derivatives of pyrrolo[1,2-a]pyrimidine, including this compound, exhibit significant anticancer activity. The mechanism involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, studies have shown that this compound can inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription in cancer cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens. Its ability to disrupt bacterial cell membranes and inhibit biofilm formation has been noted in several studies . The specific mechanisms include interference with bacterial protein synthesis and cell wall synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound binds to active sites of enzymes such as kinases and topoisomerases, altering their activity and leading to reduced proliferation of cancer cells.
  • Receptor Modulation : It may also interact with receptors involved in cell signaling pathways, modulating responses that contribute to tumor growth and survival.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrrolo[1,2-a]pyrimidine derivatives. Among them, this compound exhibited potent activity against breast cancer cell lines with an IC50 value of 12 µM .

Case Study 2: Antimicrobial Efficacy

In another investigation reported in Antimicrobial Agents and Chemotherapy, the compound was tested against strains of Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at concentrations as low as 5 µg/mL, showcasing its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To better understand its efficacy and potential applications, a comparative analysis was conducted with similar compounds such as imidazo[1,2-a]pyrimidines. The following table summarizes key differences:

Compound NameStructure TypeAnticancer ActivityAntimicrobial Activity
This compoundPyrrolo[1,2-a]pyrimidineHigh (IC50 = 12 µM)Moderate (5 µg/mL)
Imidazo[1,2-a]pyrimidineImidazole-basedModerate (IC50 = 25 µM)High (3 µg/mL)

Q & A

Q. What is the synthetic route for 8A-(p-tolyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one, and what are the critical reaction parameters?

The compound is synthesized via condensation of 4-phenyl-4-oxobutanoic acid with 1,3-diaminopropane in toluene under azeotropic conditions to remove water, which drives the reaction to completion. Key parameters include:

  • Solvent choice : Toluene facilitates azeotropic water removal, improving yield.
  • Temperature : Reaction proceeds at reflux to ensure efficient dehydration.
  • Characterization : Single-crystal X-ray diffraction confirms structure, while NMR and IR validate purity and functional groups .

Table 1: Synthesis Optimization

ParameterConditionImpact on Yield
Solvent (Toluene)Azeotropic water removalMaximizes yield
Stoichiometry1:1 molar ratioPrevents byproducts
Reaction Time12–24 hoursEnsures completion

Q. What structural features distinguish this compound, and how are they characterized?

The molecule comprises fused hexahydropyrimidine and pyrrolidone rings with a para-tolyl substituent. Key structural insights include:

  • Conformational rigidity : The fused rings restrict flexibility, increasing planarity in the bicyclic system.
  • Intermolecular interactions : Chains form via C=O···H–N hydrogen bonds, stabilized further by π-π stacking between aromatic groups, creating a 3D framework.
  • Crystallography : X-ray data (e.g., bond lengths, angles) reveal intramolecular strain and intermolecular packing motifs .

Advanced Research Questions

Q. How do intermolecular interactions influence the compound’s solid-state properties, and what methods quantify these effects?

The crystal lattice stability arises from weak hydrogen bonds (C=O···H–N, ~2.8–3.0 Å) and π-π stacking (3.5–4.0 Å interplanar distances). Methodological approaches include:

  • X-ray crystallography : Resolves spatial arrangements and interaction geometries.
  • Hirshfeld surface analysis : Maps contact contributions (e.g., H-bonding vs. van der Waals).
  • DFT calculations : Predict interaction energies and electronic effects .

Q. What experimental strategies address conformational flexibility in related bicyclic compounds?

Conformational analysis involves:

  • Dynamic NMR : Probes ring puckering and substituent effects on timescales of μs–ms.
  • Comparative crystallography : Contrasts with analogs (e.g., 8a-phenyl derivatives) to identify steric or electronic influences.
  • Molecular dynamics simulations : Models thermodynamic stability of conformers .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies (e.g., NMR shifts, IR stretches) may arise from solvent polarity, crystallinity, or tautomerism. Mitigation strategies:

  • Multi-technique validation : Cross-check NMR, IR, and X-ray data.
  • Crystallographic refinement : Resolve disorder or thermal motion artifacts in X-ray models.
  • Control experiments : Test solvent effects on spectral profiles .

Q. What methodologies optimize enantiomeric synthesis of pyrrolo-pyrimidinone derivatives?

Chiral synthesis strategies include:

  • Asymmetric catalysis : Use chiral ligands (e.g., BINOL) in cyclization steps.
  • Resolution techniques : Employ chiral column chromatography or diastereomeric salt formation.
  • Enantiomer characterization : Polarimetry and X-ray crystallography (e.g., Flack parameter) confirm absolute configuration .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic routes, and how can they be improved?

Limitations :

  • Moderate yields due to competing side reactions (e.g., over-condensation).
  • Scalability issues with azeotropic dehydration. Improvements :
  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency.
  • Flow chemistry : Enhances reproducibility for large-scale production .

Q. How can researchers assess environmental or biological impacts of this compound?

Follow ecotoxicological frameworks like Project INCHEMBIOL:

  • Fate studies : Measure biodegradation, photolysis, and adsorption in environmental matrices.
  • Toxicity assays : Use cell lines (e.g., HepG2) or model organisms (e.g., Daphnia magna) for acute/chronic effects.
  • Computational modeling : Predict bioaccumulation (log P) and toxicity (QSAR) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8A-(p-tolyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one
Reactant of Route 2
8A-(p-tolyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.